molecular formula C10H16O3 B1610481 Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate CAS No. 50388-51-7

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Cat. No. B1610481
Key on ui cas rn: 50388-51-7
M. Wt: 184.23 g/mol
InChI Key: SFXQJROVECIHKO-UHFFFAOYSA-N
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Patent
US09156856B2

Procedure details

To a suspension of hexane-washed NaH (0.72 g, 60%, 18 mmol) in tetrahydrofuran (30 mL) was added a solution of 4,4-dimethylcyclohexanone (2.0 g, 15.6 mmol) in tetrahydrofuran (20 mL). The suspension was stirred at room temperature for 30 minutes. Then dimethylcarbonate (6.31 mL, 75 mmol) was added dropwise by syringe. The mixture was heated to reflux for four hours. The mixture was acidified with 5% HCl and extracted with dichloromethane (100 mL×3) and washed with water, brine, and dried over Na2SO4. After concentration, the crude product was loaded on a column and eluted with 10% ethyl acetate in hexane to give title compound.
Name
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
6.31 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]1([CH3:11])[CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]1.[CH3:12][O:13][C:14](=O)[O:15]C.Cl>O1CCCC1.CCCCCC>[CH3:3][C:4]1([CH3:11])[CH2:9][CH:8]([C:14]([O:13][CH3:12])=[O:15])[C:7](=[O:10])[CH2:6][CH2:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.72 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
CC1(CCC(CC1)=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
6.31 mL
Type
reactant
Smiles
COC(OC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for four hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (100 mL×3)
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
WASH
Type
WASH
Details
eluted with 10% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(CCC(C(C1)C(=O)OC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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